1,3-Benzodioxole, 5-(2,2-dichloroethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole, 5-(2,2-dichloroethenyl)- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzene ring fused with a dioxole ring and a 2,2-dichloroethenyl substituent at the 5-position. It is known for its unique structural and chemical properties, making it significant in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5-(2,2-dichloroethenyl)- typically involves the condensation of catechol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction forms the dioxole ring by methylenedioxy bridge formation, where the methanol acts as the methylene source . The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 5-(2,2-dichloroethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dichloroethenyl group to a less oxidized state.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts depending on the desired reaction.
Major Products
The major products formed from these reactions include quinones from oxidation, reduced derivatives from reduction, and various substituted benzodioxoles from substitution reactions.
Scientific Research Applications
1,3-Benzodioxole, 5-(2,2-dichloroethenyl)- has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is utilized in the production of aromatic compounds and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 5-(2,2-dichloroethenyl)- involves its interaction with specific molecular targets and pathways. The methylenedioxy group can inhibit cytochrome P450 enzymes, affecting drug metabolism and oxidation processes . The dichloroethenyl group can interact with nucleophiles, leading to various substitution reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler structure without the dichloroethenyl group, used in similar applications but with different reactivity.
5-Chloro-1,3-benzodioxole: Contains a chlorine substituent, showing different chemical behavior and applications.
1,3-Benzodioxole-5-carboxylic acid:
Uniqueness
1,3-Benzodioxole, 5-(2,2-dichloroethenyl)- is unique due to the presence of the 2,2-dichloroethenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
57124-77-3 |
---|---|
Molecular Formula |
C9H6Cl2O2 |
Molecular Weight |
217.05 g/mol |
IUPAC Name |
5-(2,2-dichloroethenyl)-1,3-benzodioxole |
InChI |
InChI=1S/C9H6Cl2O2/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-4H,5H2 |
InChI Key |
CQIBDDJZCLRKLY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.